molecular formula C18H25NO3S2 B2836477 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1797342-79-0

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2836477
CAS No.: 1797342-79-0
M. Wt: 367.52
InChI Key: UJPVYJMKAGUQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a phenylthio group at the third carbon and a 3-(cyclohexylsulfonyl)azetidine moiety at the first carbon. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic interactions are critical.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S2/c20-18(11-12-23-15-7-3-1-4-8-15)19-13-17(14-19)24(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPVYJMKAGUQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of the target compound, highlighting substituent variations and their reported biological activities:

Compound Name Substituents Key Features Biological Activity Reference(s)
Target Compound : 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one - Azetidine ring
- Cyclohexylsulfonyl group
- Phenylthio group
Rigid azetidine core; high lipophilicity Not explicitly reported N/A
MPP : 1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one - Methylsulfonylphenyl group
- p-Tolyl group
Planar aromatic systems; moderate polarity Attenuates inflammatory responses in breast/ovarian cancer cells
4h : 1-(4-Methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one - Morpholinoethoxy chain
- Methoxyphenyl group
Enhanced solubility due to morpholine; reduced cytotoxicity on normal cells High cytotoxicity on MCF-7 cells; selective for cancer cells
Benzo[b]thiophen Derivative : 1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one - Benzo[b]thiophen core
- Chloro and methyl substituents
Aromatic heterocycle; halogen enhances stability Not explicitly reported
Furan Derivative : 3-(Furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one - Furan ring
- Variable aryl groups
Electron-rich furan; moderate reactivity Antimicrobial activity

Key Comparative Insights

Azetidine vs. Morpholinoethoxy/Aromatic Systems
  • Cyclohexylsulfonyl groups (target compound) vs.

Q & A

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :
  • Standardize cell lines : Use STR profiling to confirm identity.
  • Control solvents : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity.
  • Blind experiments : Assign compound codes to eliminate observer bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.